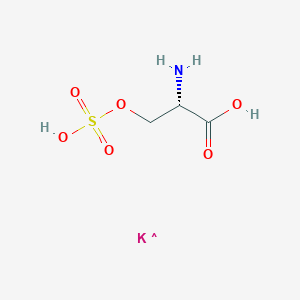![molecular formula C16H18N3NiO3 B12324395 nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate is a complex organometallic compound that features a nickel ion in the +3 oxidation state. This compound is of interest due to its unique coordination chemistry and potential applications in various fields, including catalysis and materials science. The presence of the piperidine moiety and the phenyl group in its structure adds to its versatility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate typically involves the coordination of nickel ions with the appropriate ligands. One common method involves the reaction of nickel salts, such as nickel chloride, with the ligand 2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反应分析
Types of Reactions
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate can undergo various types of chemical reactions, including:
Oxidation: The nickel ion in the +3 oxidation state can participate in redox reactions, where it can be reduced to a lower oxidation state.
Reduction: The compound can also be reduced, leading to changes in its coordination environment and reactivity.
Substitution: Ligands in the coordination sphere of the nickel ion can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. Substitution reactions often require the presence of suitable ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield nickel(2+) complexes, while oxidation reactions may produce nickel(4+) species. Substitution reactions can lead to the formation of new nickel complexes with different ligands .
科学研究应用
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: Its unique coordination chemistry makes it a candidate for the development of new materials with specific properties, such as magnetic or electronic materials.
Biological Studies: The compound’s interaction with biological molecules can be studied to understand its potential as a therapeutic agent or its effects on biological systems.
作用机制
The mechanism by which nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate exerts its effects involves the coordination of the nickel ion with various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used. For example, in catalysis, the nickel ion can facilitate the activation of substrates and the formation of reaction intermediates .
相似化合物的比较
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate can be compared with other nickel complexes, such as:
属性
分子式 |
C16H18N3NiO3 |
|---|---|
分子量 |
359.03 g/mol |
IUPAC 名称 |
nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate |
InChI |
InChI=1S/C16H20N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-3,6-7,14H,4-5,8-10H2,1H3,(H2,18,19,20,21,22);/q-1;+3/p-2 |
InChI 键 |
ACNHUTQPHVHGHB-UHFFFAOYSA-L |
规范 SMILES |
CC(=NCC(=O)[O-])C1=CC=CC=C1[N-]C(=O)C2CCCC[N-]2.[Ni+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



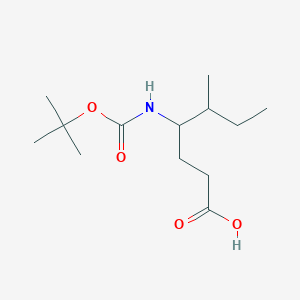

![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)

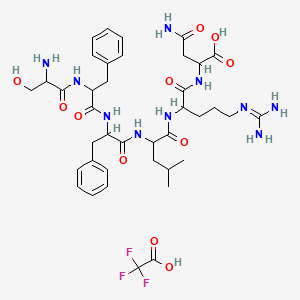
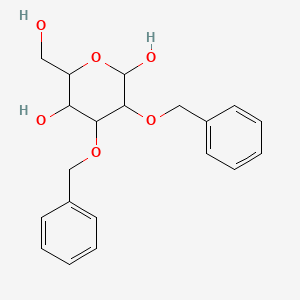
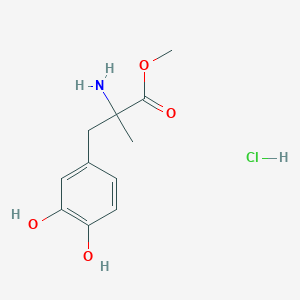

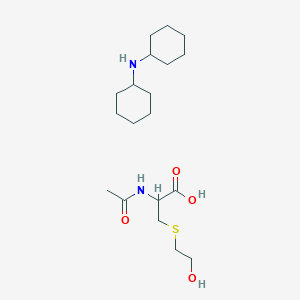
![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)

